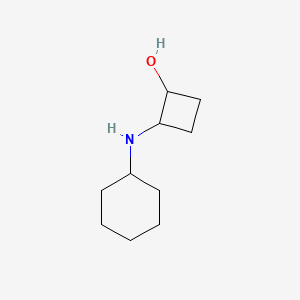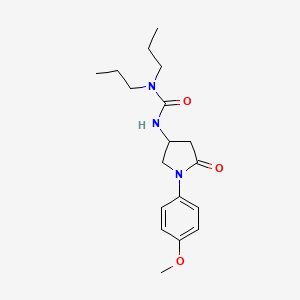
2-(Cyclohexylamino)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Cyclohexylamino)cyclobutan-1-ol is a compound that can be considered a derivative of cyclobutane, a molecule characterized by a four-membered ring structure. This compound is of interest due to its potential use in medicinal chemistry as a building block due to its sp3-enriched and conformationally restricted nature.
Synthesis Analysis
The synthesis of cyclobutane derivatives, such as 2-(Cyclohexylamino)cyclobutan-1-ol, can be achieved through various synthetic routes. One approach involves the reactivity of 2-acylaminoacrylates with ketene diethyl acetal, which can yield cyclobutanes under thermal conditions. These cyclobutanes serve as precursors for the preparation of protected beta-hydroxycyclobutane-alpha-amino acids . Additionally, enantiodivergent synthetic sequences have been employed to prepare derivatives of 2-aminocyclobutane-1-carboxylic acid, which can be further modified to produce compounds like 2-(Cyclohexylamino)cyclobutan-1-ol . Moreover, a divergent strategy has been described for the synthesis of 1,2-difunctionalized cyclobutanes, which are valuable for their sp3-enrichment and conformational restriction .
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the presence of strong intramolecular hydrogen bonds, which can lead to the formation of cis-fused [4.2.0]octane structural units. These units confer high rigidity to the molecules both in solution and in the gas phase . The structural characterization of the 1,2-difunctionalized cyclobutane core has been performed using extended Cremer-Pople puckering parameters and exit vector plots, based on the results of X-ray diffraction experiments .
Chemical Reactions Analysis
Cyclobutane derivatives can undergo various chemical reactions. For instance, 2-alkyl-2-vinylcyclobutanones can rearrange in the presence of acid by a 1,2-acyl migration to give cyclopentenones. In contrast, 2-vinylcyclobutanones lacking 2-alkyl substituents can undergo a 1,3-acyl migration to produce cyclohexenones . These reactions demonstrate the versatility of cyclobutane derivatives in chemical synthesis and their potential to form complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Cyclohexylamino)cyclobutan-1-ol and related cyclobutane derivatives are influenced by their rigid and conformationally restricted structures. The presence of intramolecular hydrogen bonds and the rigidity conferred by the cyclobutane ring affect their solubility, boiling and melting points, and reactivity. The ability to exist in different conformations, such as cis and trans isomers, also plays a significant role in their chemical behavior .
Scientific Research Applications
Synthesis and Chemical Applications
Synthetic Approaches to Cyclobutane Derivatives : Studies demonstrate the synthesis of cyclobutane serine analogues through thermal [2 + 2] cycloaddition, highlighting the utility of cyclobutane skeletons in creating amino acid derivatives and restricted amino acids (Avenoza et al., 2005). This technique showcases the versatility of cyclobutane derivatives in synthesizing complex molecular structures.
Cycloadditions and Tandem Condensations : The reactivity of 2-acylaminoacrylates with ketene diethyl acetal has been explored, yielding cyclobutanes and cyclohexanes under different conditions, providing insights into the construction of bioactive molecules and synthetic building blocks (Avenoza et al., 2003).
Medicinal Chemistry and Biological Applications
Antimicrobial Activity : The synthesis of cyclobutanol-containing dipeptides and their antimicrobial activity against gram-positive organisms have been reported, suggesting the potential of cyclobutane derivatives in developing new antibacterial agents (Baldwin et al., 1986).
Bioactive Cyclobutane-Containing Alkaloids : Research on natural and synthetic cyclobutane-containing alkaloids from terrestrial and marine species reveals their significant antimicrobial, antibacterial, and anticancer activities (Dembitsky, 2007). This highlights the therapeutic potential of cyclobutane derivatives in drug discovery and development.
Advanced Materials and Catalysis
- Quantum Dot Photocatalysis : The use of colloidal quantum dots as photocatalysts for [2+2] cycloadditions demonstrates the ability to control regio- and diastereoselectivity in the synthesis of tetrasubstituted cyclobutanes, which are key components in drug development (Jiang et al., 2019). This application underlines the importance of cyclobutane derivatives in creating complex molecular architectures with precise selectivity.
properties
IUPAC Name |
2-(cyclohexylamino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-7-6-9(10)11-8-4-2-1-3-5-8/h8-12H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISNJVULUOCQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylamino)cyclobutan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Methylphenyl)-1-[(4-methylphenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate](/img/structure/B2552397.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2552398.png)

![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide](/img/structure/B2552403.png)
![2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2552406.png)
![[1-({2-[(Prop-2-yn-1-yl)amino]phenyl}methyl)piperidin-4-yl]methanol](/img/structure/B2552408.png)
![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2552410.png)
![8-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2552411.png)
![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2552412.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2552413.png)
![(8-Fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-naphthalen-1-ylmethanone](/img/structure/B2552414.png)
![N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2552416.png)
![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2552419.png)
![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552420.png)